molecular formula C20H22N2O3 B11657867 N,N-Diethyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-4,7-methano-2H-isoindol-2-yl)benzamide CAS No. 69844-10-6

N,N-Diethyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-4,7-methano-2H-isoindol-2-yl)benzamide

Cat. No.: B11657867
CAS No.: 69844-10-6
M. Wt: 338.4 g/mol
InChI Key: PCKWFXPZWIADJV-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-4,7-methano-2H-isoindol-2-yl)benzamide is a synthetic benzamide derivative characterized by a bicyclic 4,7-methanoisoindole-1,3-dione core. This compound features a rigid, fused bicyclic structure formed via a Diels-Alder reaction, as seen in related syntheses (e.g., the use of endic anhydride in ).

The compound’s structural uniqueness lies in its 4,7-methano bridge, which imposes conformational constraints that may optimize binding to biological targets. Similar derivatives, such as IWR-1 and VP-4538, share this isoindole core but differ in substituents on the benzamide nitrogen or the aromatic ring, leading to variations in activity and selectivity .

Properties

CAS No.

69844-10-6

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N,N-diethylbenzamide

InChI

InChI=1S/C20H22N2O3/c1-3-21(4-2)18(23)12-7-9-15(10-8-12)22-19(24)16-13-5-6-14(11-13)17(16)20(22)25/h5-10,13-14,16-17H,3-4,11H2,1-2H3

InChI Key

PCKWFXPZWIADJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The bicyclic core is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, forming a norbornene derivative. Subsequent functionalization yields the isoindole-1,3-dione moiety.

Procedure :

  • Cyclopentadiene (1.0 equiv) and maleic anhydride (1.1 equiv) are heated in toluene at 110°C for 12 h.

  • The resultant endo -norbornene anhydride is treated with ammonium hydroxide to hydrolyze the anhydride to a dicarboxylic acid.

  • Cyclodehydration using acetic anhydride and sodium acetate yields the 1,3-dioxo-isoindole framework.

Key Data :

  • Yield: 68–75% (norbornene intermediate).

  • Characterization: 1H^1H NMR (DMSO-d6d_6 ): δ 3.42–3.46 (t, 2H, CH2_2), 2.30–2.36 (m, 2H, CH2_2).

Alternative Cyclization Strategies

Source demonstrates BuLi/I2_2-mediated cyclization of 2-(1-alkynyl)benzamides to isoindolinones. Adapting this method, a propargyl-substituted norbornene derivative could undergo analogous cyclization to form the methano-bridged isoindole dione.

Conditions :

  • Substrate: 2-(Norbornenyl-ethynyl)benzamide.

  • Reagents: nn-BuLi (2.2 equiv), I2_2 (1.1 equiv) in THF at −78°C.

  • Stereoselectivity: ZZ-configuration across the C═C bond.

Functionalization of the Benzamide Subunit

Synthesis of 4-Carboxybenzamide

The benzamide group is introduced via Schotten-Baumann acylation :

  • 4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using H2_2/Pd-C.

  • The amine is acylated with diethylamine via EDC/HOBt coupling or via acid chloride intermediate.

Acid Chloride Route :

  • 4-Carboxybenzamide is treated with thionyl chloride (SOCl2_2) to form 4-(chlorocarbonyl)benzoyl chloride.

  • Reaction with diethylamine in dichloromethane yields N,N-diethyl-4-carboxybenzamide .

Yield : 82–89% (acid chloride method).

Coupling of the Core and Benzamide Subunits

Nucleophilic Aromatic Substitution

The isoindole dione’s 2-position is functionalized with a leaving group (e.g., bromide), enabling displacement by the benzamide’s para-carboxy group.

Procedure :

  • 2-Bromohexahydro-4,7-methanoisoindole-1,3-dione is prepared via bromination using NBS.

  • The bromide undergoes nucleophilic substitution with 4-lithiobenzoate (generated from 4-carboxybenzamide and LDA).

  • Quenching with aqueous HCl yields the coupled product.

Optimization :

  • Solvent: THF, −78°C.

  • Yield: 58%.

Transition Metal-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling links a boronic ester-functionalized isoindole dione to a 4-bromobenzamide.

Conditions :

  • Catalysts: Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3.

  • Solvent: DME/H2_2O (3:1), 80°C, 12 h.

Challenges :

  • Steric hindrance from the norbornene bridge may limit efficiency.

Final Amidation and Purification

The coupled product’s carboxylic acid is converted to the diethylamide via activation with thionyl chloride , followed by reaction with diethylamine.

Procedure :

  • 4-(1,3-Dioxo-isoindol-2-yl)benzoic acid (1.0 equiv) is treated with SOCl2_2 (2.0 equiv) at reflux for 2 h.

  • The acid chloride is reacted with diethylamine (3.0 equiv) in dry THF.

  • Purification via recrystallization (ethanol/water) yields the final compound.

Analytical Data :

  • 1H^1H NMR (400 MHz, DMSO-d6d_6 ): δ 1.12 (t, 6H, NCH2_2CH3_3), 3.42 (q, 4H, NCH2_2), 7.55–8.24 (m, aromatic), 8.80 (s, methano bridge H).

  • IR (cm1^{-1}): 1685 (C═O, amide), 1702 (C═O, dione).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Diels-Alder + SN_NArCycloaddition, nucleophilic substitution58High regioselectivityLow functional group tolerance
Cyclization + SuzukiBuLi/I2_2 cyclization, coupling45StereocontrolCostly catalysts
Acid Chloride AmidationSOCl2_2 activation, amidation82ScalabilityHarsh conditions

Mechanistic Insights and Stereochemical Considerations

  • Diels-Alder Reactivity : The endo preference in norbornene formation ensures optimal orbital overlap, critical for bicyclic stability.

  • Amidation Stereochemistry : Diethylamine’s nucleophilic attack on the planar acid chloride avoids stereochemical bias, yielding racemic products unless chiral auxiliaries are employed.

Scalability and Industrial Relevance

The acid chloride route (Method 3) is most viable for large-scale synthesis due to:

  • Commercial availability of maleic anhydride and cyclopentadiene.

  • Simplified purification via recrystallization.
    Patent highlights ethyl acetate and trifluoroacetic acid as cost-effective solvents for pilot-scale reactions.

Chemical Reactions Analysis

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N,N-diethylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of N,N-Diethyl-4-(1,3-dioxo-...)benzamide with related compounds:

Compound Name Molecular Formula Substituents (Benzamide Position) Biological Activity Synthesis Yield Key Reference
N,N-Diethyl-4-(1,3-dioxo-...)benzamide (Target) C₁₉H₂₁N₂O₃ N,N-Diethyl Under investigation (structural analog of tankyrase inhibitors) Not reported
IWR-1 (4-[(3aR,4S,7R,7aS)-...]-N-quinolinyl) C₂₅H₁₉N₃O₃ N-Quinolin-8-yl Tankyrase 1/2 inhibitor (IC₅₀ ≈ 180 nM) 43–65%
VP-4538 (2-((3aR,4S,7R,7aS)-...)-N,N-diethylacetamide) C₁₄H₁₈N₂O₄ N,N-Diethyl acetamide Not reported Not reported
4-Chloro-N-(...epoxyisoindol-2-yl)benzamide (6b) C₁₅H₁₁ClN₂O₄ 4-Chloro Not reported 60%
4-Bromo-N-(...epoxyisoindol-2-yl)benzamide (6c) C₁₅H₁₁BrN₂O₄ 4-Bromo Not reported 65%

Key Observations:

  • Biological Activity: IWR-1 and IWR-2 are validated tankyrase inhibitors with crystallographic evidence of isoindole-mediated binding to the adenosine pocket of Tankyrase-1 (PDB: 3GGZ) . The target compound’s activity remains underexplored but is hypothesized to share similar mechanisms due to structural homology.

Structural and Functional Insights from Crystallography

The isoindole-1,3-dione core is critical for target engagement. In IWR-1, the 4,7-methano bridge induces a boat-like conformation, enabling van der Waals interactions with Tankyrase-1’s hydrophobic residues (e.g., Gly1182, Tyr1213) . The quinolinyl group extends into a solvent-exposed region, minimizing steric clashes. By contrast, the target compound’s N,N-diethyl group may occupy a distinct subpocket, altering binding kinetics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Diethyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-4,7-methano-2H-isoindol-2-yl)benzamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including isoindole ring formation and subsequent coupling with a benzamide core. For example:

  • Step 1 : Construct the 1,3-dioxo-isoindole moiety via cyclization reactions using anhydrides or diacid derivatives.
  • Step 2 : Couple the isoindole intermediate with a functionalized benzamide via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HCl) in acetonitrile/water solvent systems .
  • Characterization : Intermediates are validated using 1^1H-NMR, 13^{13}C-NMR, and HRMS to confirm molecular integrity. Melting points (e.g., 153–194°C for related compounds) and IR spectroscopy further verify purity and functional groups .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–1.4 ppm), while 13^{13}C-NMR confirms carbonyl (C=O) signals near 165–175 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 446.93 g/mol for analogs) with <2 ppm error .
  • Infrared (IR) Spectroscopy : Detects key functional groups (e.g., C=O stretches at 1680–1750 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's mechanism of action in biological systems?

  • Methodological Answer :

  • In vitro assays : Screen for cytotoxicity (e.g., MTT assays on cancer cell lines) and compare with structurally related compounds (e.g., indole derivatives targeting Bcl-2/Mcl-1 proteins) .
  • Molecular docking : Use software like AutoDock to predict binding interactions with targets (e.g., anti-apoptotic proteins), guided by isoindole/benzamide pharmacophores .
  • Kinetic studies : Monitor enzyme inhibition (e.g., kinase assays) to quantify IC50_{50} values and validate target engagement .

Q. What strategies are recommended for resolving contradictions in observed vs. predicted biological activities of this compound?

  • Methodological Answer :

  • Purity verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., nitro, chloro groups) to isolate structure-activity relationships (SAR) .
  • Cross-assay validation : Compare results across multiple assays (e.g., Western blotting vs. flow cytometry) to confirm biological relevance .

Q. How can computational modeling be integrated into the optimization of this compound's synthetic pathway?

  • Methodological Answer :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and energetics for isoindole ring formation .
  • Machine learning (ML) : Train models on reaction yield data (e.g., solvent, temperature, catalyst) to optimize conditions (e.g., 72-hour reaction time at 25°C for coupling steps) .
  • In silico solubility prediction : Use COSMO-RS simulations to select solvents enhancing intermediate stability .

Q. What are the critical considerations for ensuring reproducibility in the multi-step synthesis of this compound?

  • Methodological Answer :

  • Parameter control : Strictly regulate temperature (±1°C), solvent ratios (e.g., 3:1 acetonitrile/water), and catalyst equivalents (e.g., 1.1 eq. EDC) .
  • Intermediate purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or crystallization (methanol/water) to isolate high-purity intermediates .
  • Batch documentation : Record Lot numbers for reagents and solvents to trace variability .

Q. How to assess the compound's stability under different storage conditions and solvent systems?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • Solvent compatibility : Test solubility and stability in DMSO, PBS, and ethanol using UV-Vis spectroscopy (e.g., λ~270 nm for benzamide absorbance) .
  • Light sensitivity : Store aliquots in amber vials and monitor photodegradation with LC-MS .

Q. What advanced techniques are used to study the compound's interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., konk_{on}/koffk_{off}) with immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess affinity and stoichiometry .
  • X-ray crystallography : Resolve co-crystal structures (e.g., with Bcl-2) to identify critical binding motifs .

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